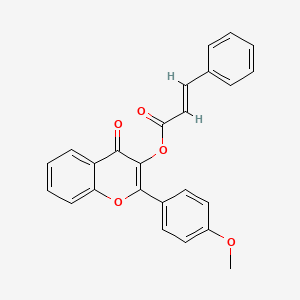

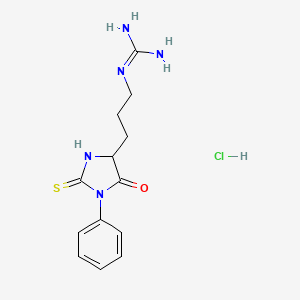

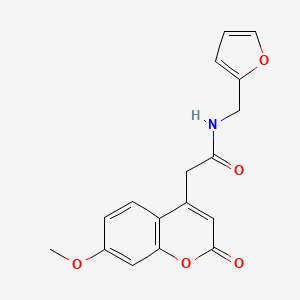

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of closely related compounds involves multicomponent condensation reactions, highlighting a general approach that could be applicable to our compound of interest. For example, Lichitsky et al. (2021) described the synthesis of a similar compound via the condensation of specific starting materials, demonstrating a method that could potentially be adapted for the synthesis of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by complex chromene cores, often with specific substituents that influence their physical and chemical properties. Reis et al. (2013) detailed the crystal structure of a related compound, providing insight into the potential structural configuration and intermolecular interactions of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Chemical Reactions and Properties

The chemical reactions of related compounds often involve the formation of chromene rings through cyclization processes, as well as reactions under specific conditions that lead to the synthesis of complex structures. Pimenova et al. (2003) explored reactions leading to chromene formation, which could be analogous to reactions involving "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Pimenova, Krasnych, Goun, & Miles, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds have been studied, providing a basis for understanding the physical characteristics of our compound of interest. Yuan et al. (2010) reported on the crystalline structure of a related compound, which can offer insights into the expected physical properties of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Yuan, Lin, Yin, Bo, Shi, Zhang, Zhang, Wang, Wan, & Wu, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for understanding the behavior of this compound. Research by Bam and Chalifoux (2018) on the synthesis of chromen-4-one derivatives through a domino reaction sequence highlights the reactive nature of chromene-based compounds and provides a foundation for predicting the chemical behavior of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Bam & Chalifoux, 2018).

Aplicaciones Científicas De Investigación

Compound-Specific Anticancer Properties

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate has been explored for its potential anticancer properties. Sugita et al. (2017) discussed the tumor specificity and keratinocyte toxicity of various compounds, including chromen derivatives. They noted that certain chromen derivatives demonstrated high tumor specificity with minimal toxicity to normal cells. They also highlighted the importance of chemical modifications to these compounds to enhance their anticancer properties (Sugita et al., 2017).

Synthetic Protocols and Chemical Properties

Synthesis and Importance in Pharmacology

Mazimba (2016) reviewed the synthesis protocols and pharmacological importance of 6$H$-benzo[$c$]chromen-6-ones, a class of compounds that includes 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate. The review discusses various synthesis methods and the significance of these compounds in the context of secondary metabolites and pharmacology (Mazimba, 2016).

Chemical Reactivity and Biological Applications

A study by Yoda (2020) emphasized the chemical and biological significance of 3-hydroxycoumarin, a related compound. The review detailed synthesis methods, reactivity, and biological applications, showcasing the importance of coumarin derivatives in genetics, pharmacology, and microbiology (Yoda, 2020).

Biological Activities and Applications

Potential as an Anti-cancer and Anti-inflammatory Agent

Epifano et al. (2015) provided an overview of 4′-geranyloxyferulic acid, a related oxyprenylated ferulic acid derivative, discussing its potential as an anti-cancer and anti-inflammatory agent. This review highlighted its protective effects against cancer growth and development, suggesting a connection between the chemical structure and biological activity of similar compounds (Epifano et al., 2015).

Overview of Biological Activities of Schiff Base and Related Derivatives

Omidi and Kakanejadifard (2020) reviewed the biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting the enhancement of medicinal properties through structural modifications. This review may provide insights into the therapeutic potential of similar chromen-based structures (Omidi & Kakanejadifard, 2020).

Mecanismo De Acción

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, the mechanism would depend on the biological target. If it’s being used as a reactant in a chemical reaction, the mechanism would depend on the other reactants and the conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-28-19-14-12-18(13-15-19)24-25(23(27)20-9-5-6-10-21(20)29-24)30-22(26)16-11-17-7-3-2-4-8-17/h2-16H,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNOFZMAHKRSLP-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

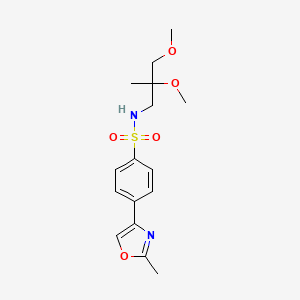

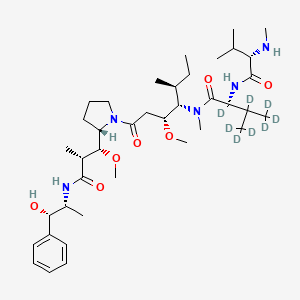

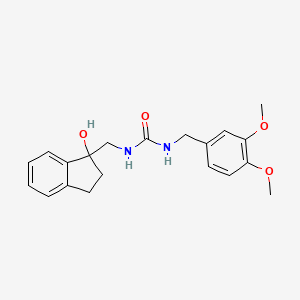

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

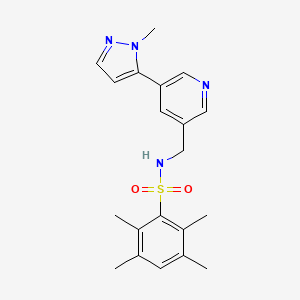

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)

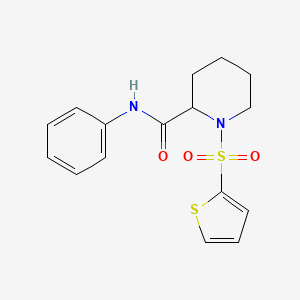

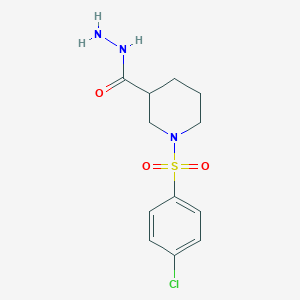

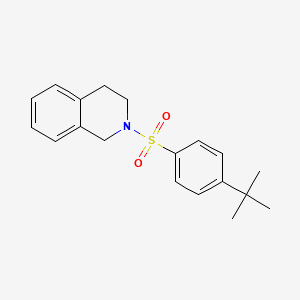

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)

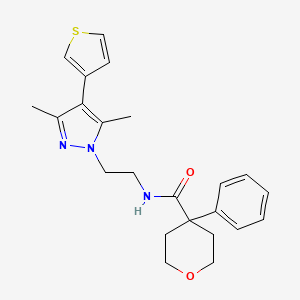

![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)